Ethyl 2,6-difluoro-4-(pivalamido)benzoate
Overview
Description
Ethyl 2,6-difluoro-4-(pivalamido)benzoate is a chemical compound with the molecular formula C14H17NO3F2 It is characterized by the presence of ethyl, difluoro, and pivalamido groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,6-difluoro-4-(pivalamido)benzoate typically involves the esterification of 2,6-difluoro-4-(pivalamido)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-difluoro-4-(pivalamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 2,6-difluoro-4-(pivalamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 2,6-difluoro-4-(pivalamido)benzoate exerts its effects involves interactions with specific molecular targets. The difluoro groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pivalamido group can enhance the compound’s stability and solubility, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,6-difluoro-4-(acetamido)benzoate: Similar structure but with an acetamido group instead of pivalamido.
Ethyl 2,6-difluoro-4-(benzamido)benzoate: Contains a benzamido group, offering different chemical properties.
Ethyl 2,6-difluoro-4-(methylamido)benzoate: Features a methylamido group, affecting its reactivity and applications.
Uniqueness
Ethyl 2,6-difluoro-4-(pivalamido)benzoate is unique due to the presence of the pivalamido group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring high stability and specific interactions with molecular targets .
Properties
IUPAC Name |
ethyl 4-(2,2-dimethylpropanoylamino)-2,6-difluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO3/c1-5-20-12(18)11-9(15)6-8(7-10(11)16)17-13(19)14(2,3)4/h6-7H,5H2,1-4H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHYDTSBGQIJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)NC(=O)C(C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201178672 | |
Record name | Ethyl 4-[(2,2-dimethyl-1-oxopropyl)amino]-2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201178672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227268-89-4 | |
Record name | Ethyl 4-[(2,2-dimethyl-1-oxopropyl)amino]-2,6-difluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[(2,2-dimethyl-1-oxopropyl)amino]-2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201178672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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